molecular formula C20H16ClFN2O4 B2944385 Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-99-8

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Numéro de catalogue: B2944385
Numéro CAS: 899943-99-8
Poids moléculaire: 402.81
Clé InChI: GQWKDBWJUWXZRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1-phenyl substitution at position 1, a 6-oxo group, and a 3-carboxylate ester. Its distinguishing feature is the 4-position substitution with a benzyloxy group bearing 2-chloro and 6-fluoro substituents.

Propriétés

IUPAC Name

ethyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-14-15(21)9-6-10-16(14)22)11-18(25)24(23-19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWKDBWJUWXZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity , exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C20H15ClF2N2O4
  • Molecular Weight: 420.8 g/mol
  • CAS Number: 899944-01-5

The compound features a dihydropyridazine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibits several mechanisms of action:

  • Kinase Inhibition : The compound shows inhibitory effects on various kinases, which are critical in cell signaling pathways. For instance, it has demonstrated inhibition against VEGFR-2 kinase with an IC50 value of 1.46 µM, implicating its role in regulating angiogenesis—a key factor in tumor growth and metastasis .
  • Cell Cycle Regulation : Preliminary studies indicate that it may affect cell cycle progression in cancer cells, potentially leading to reduced proliferation rates.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can contribute to its therapeutic effects by mitigating oxidative stress in cells.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various human tumor cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The compound's potency varies across different cell lines, suggesting selective cytotoxicity .

Cell LineIC50 (µM)
HeLa0.55
HCT1160.87
A3751.7

In Vivo Studies

Animal model studies have indicated that oral administration of the compound leads to significant reductions in tumor growth rates in xenograft models of colorectal carcinoma . These findings support its potential as a therapeutic agent in oncology.

Case Studies

  • Colorectal Cancer Model : In a study involving SW620 colorectal carcinoma xenografts, treatment with the compound resulted in a marked decrease in tumor volume compared to control groups. This suggests effective bioavailability and therapeutic efficacy when administered orally .
  • Mechanistic Insights : Further investigations into the molecular pathways affected by the compound revealed alterations in signaling cascades associated with cell survival and apoptosis, underscoring its potential as an anti-cancer agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following pyridazine derivatives share core structural features but differ in substituents, enabling insights into structure-property relationships:

Substituent Analysis

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) Substituents: Butylsulfanyl group at position 4.

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5)

  • Substituents : 3-Chlorophenyl at position 1 and trifluoromethyl at position 4.
  • Impact : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridazine ring, possibly enhancing reactivity in nucleophilic environments. The 3-chlorophenyl group adds steric bulk, which may influence binding interactions .

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5)

  • Substituents : Dual trifluoromethyl groups (position 4 and phenyl ring).
  • Impact : Increased molecular weight (380.24 g/mol) and lipophilicity (XLogP3 = 3.4), likely improving metabolic stability but reducing aqueous solubility .

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS 899943-44-3) Substituents: 4-Fluorophenyl at position 1 and 4-(trifluoromethyl)benzyloxy at position 4.

Molecular and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₀H₁₅ClF₂N₂O₄* ~428.8 2-Chloro-6-fluorobenzyloxy, 1-phenyl High electronegativity, moderate lipophilicity (predicted)
866009-66-7 C₁₇H₂₀N₂O₃S 332.42 Butylsulfanyl Higher lipophilicity (logP ~2.8, estimated)
477859-63-5 C₁₄H₁₀ClF₃N₂O₃ 346.69 3-Chlorophenyl, trifluoromethyl Electrophilic pyridazine core
478067-01-5 C₁₅H₁₀F₆N₂O₃ 380.24 Dual trifluoromethyl groups XLogP3 = 3.4; high metabolic stability
899943-44-3 C₂₁H₁₆F₄N₂O₄ 436.40 4-Fluorophenyl, 4-(trifluoromethyl)benzyloxy Steric hindrance at benzyloxy group

Hypothetical Bioactivity and Stability

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl or chloro/fluoro substituents (e.g., CAS 477859-63-5, target compound) may exhibit enhanced stability against oxidative degradation compared to alkylthio derivatives .
  • Steric Effects : The target compound’s 2-chloro-6-fluorobenzyloxy group creates ortho-substitution, which could hinder rotational freedom and reduce binding pocket accessibility compared to para-substituted analogs (e.g., CAS 899943-44-3) .

Research Findings and Trends

Lipophilicity Trends : Trifluoromethyl groups consistently increase lipophilicity (e.g., XLogP3 = 3.4 in CAS 478067-01-5), whereas ether-linked benzyloxy groups (as in the target compound) balance moderate logP with polarity .

Synthetic Accessibility : Sulfanyl-substituted derivatives (e.g., CAS 866009-66-7) are often synthesized via thiol-ether coupling, while benzyloxy analogs require nucleophilic aromatic substitution, which may limit yield due to steric challenges .

Thermodynamic Stability : Trifluoromethyl groups enhance thermal stability, as seen in CAS 478067-01-5, whereas chloro/fluoro-substituted benzyloxy groups may introduce susceptibility to hydrolysis under acidic conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.